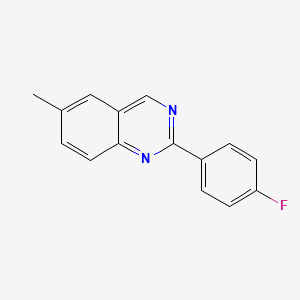

2-(4-Fluorophenyl)-6-methylquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

88737-70-6 |

|---|---|

Molecular Formula |

C15H11FN2 |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-6-methylquinazoline |

InChI |

InChI=1S/C15H11FN2/c1-10-2-7-14-12(8-10)9-17-15(18-14)11-3-5-13(16)6-4-11/h2-9H,1H3 |

InChI Key |

KIBSMASTUZBBEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Fluorophenyl 6 Methylquinazoline and Its Analogues

Established Synthetic Pathways for Quinazoline (B50416) Derivatives

The synthesis of the quinazoline scaffold is a well-explored area of organic chemistry, with several classical and modern methods available for the construction of this bicyclic heterocycle.

Intramolecular cyclization is a common strategy for the synthesis of quinazolinones, which are versatile precursors to quinazolines. A prominent example is the Niementowski quinazoline synthesis , which involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgwikipedia.org For the synthesis of analogues of the target compound, this would typically involve the reaction of a 5-substituted anthranilic acid (to introduce the substituent at the 6-position of the quinazoline) with a substituted benzamide (B126) (to introduce the aryl group at the 2-position). The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to form the quinazolin-4(3H)-one.

Another approach involves the reaction of 2-aminobenzonitriles with aldehydes or other carbonyl compounds, followed by cyclization. This method allows for the introduction of a variety of substituents at the 2- and 4-positions of the quinazoline ring.

Many synthetic routes initially produce dihydroquinazolinone or quinazolinone intermediates. The final step to obtain the fully aromatic quinazoline is a dehydrogenation or aromatization reaction. For instance, 2,3-dihydroquinazolin-4(1H)-ones, which can be synthesized from the condensation of 2-aminobenzamide (B116534) with aldehydes or ketones, can be oxidized to the corresponding quinazolin-4(3H)-ones. Subsequently, the 4-oxo group can be converted to a leaving group, such as a chloride, which can then be removed to afford the fully aromatic quinazoline.

A common method for the conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) involves treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline can then be subjected to reductive dehalogenation to yield the desired quinazoline.

While less common for the direct synthesis of simple 2-arylquinazolines, cycloaddition reactions can be employed to construct more complex quinazoline-fused ring systems. These reactions often involve the [4+2] cycloaddition of an appropriate diene with a dienophile to form a precursor that can be further elaborated to the quinazoline ring.

Specific Synthetic Routes to 2-(4-Fluorophenyl)-6-methylquinazoline

The synthesis of the specifically substituted this compound can be approached by adapting the general methods described above. The key is the strategic introduction of the 4-fluorophenyl group at the 2-position and the methyl group at the 6-position.

A plausible and efficient route involves the initial synthesis of 2-(4-Fluorophenyl)-6-methylquinazolin-4(3H)-one. This intermediate can be prepared via the Niementowski reaction between 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) and 4-fluorobenzamide.

Table 1: Niementowski Synthesis of 2-(4-Fluorophenyl)-6-methylquinazolin-4(3H)-one

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Once the quinazolinone is obtained, it can be converted to the target compound. This typically involves two steps: chlorination of the 4-position followed by reduction.

Table 2: Conversion of Quinazolinone to Quinazoline

| Starting Material | Reagent | Conditions | Intermediate/Product |

|---|---|---|---|

| 2-(4-Fluorophenyl)-6-methylquinazolin-4(3H)-one | POCl₃ | Reflux | 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of the quinazoline ring, particularly at the 2- and 4-positions, which are activated by the ring nitrogen atoms. If a suitable precursor such as 2-chloro-6-methylquinazoline (B175803) is available, the 4-fluorophenyl group could potentially be introduced via a nucleophilic attack. However, this is generally less common for the introduction of aryl groups compared to metal-catalyzed cross-coupling reactions.

A more relevant application of SNAr in this context is the functionalization of a pre-formed 2,4-dichloro-6-methylquinazoline. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. nih.govnih.gov This allows for sequential and regioselective substitution reactions.

Palladium-catalyzed cross-coupling reactions are highly effective for the formation of carbon-carbon bonds and are widely used to introduce aryl substituents onto heterocyclic cores.

The Suzuki-Miyaura coupling is a particularly versatile method. mdpi.commdpi.com This reaction would involve the coupling of a halogenated quinazoline derivative with an arylboronic acid. To synthesize this compound, one could react 2-chloro-6-methylquinazoline with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Table 3: Suzuki-Miyaura Coupling for the Synthesis of this compound

| Quinazoline Substrate | Boronic Acid | Catalyst | Base | Product |

|---|

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that can be used to form C-C bonds. organic-chemistry.orgwikipedia.org In this case, an organotin reagent is coupled with a halide or triflate. The synthesis of the target compound could be achieved by reacting 2-chloro-6-methylquinazoline with an organostannane such as (4-fluorophenyl)tributylstannane.

Table 4: Stille Coupling for the Synthesis of this compound

| Quinazoline Substrate | Organostannane | Catalyst | Conditions | Product |

|---|

These metal-catalyzed methods offer a high degree of functional group tolerance and are often preferred for the synthesis of highly substituted quinazoline derivatives.

Optimization of Reaction Conditions and Yields

The synthesis of quinazoline derivatives is a cornerstone of heterocyclic chemistry, with reaction conditions often being optimized to maximize yields and purity. While specific optimization data for this compound is not extensively detailed in publicly available literature, general principles for quinazoline synthesis can be extrapolated from related structures. Key factors influencing the outcome of these syntheses include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants.

For instance, in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide and benzylamine, DMSO has been shown to serve as both a solvent and an oxidant under catalyst- and base-free conditions, with temperature playing a crucial role. researchgate.net Similarly, the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide (B127407) was optimized by examining catalysts, substrate ratios, temperature, and time. journalirjpac.com The optimal conditions were found to be a 1:0.5 molar ratio of 2-aminoacetophenone to BF3-Et2O catalyst, a 1:52 weight ratio of 2-aminoacetophenone to formamide, a temperature of 150°C, and a reaction time of 6 hours, resulting in a yield of 86%. journalirjpac.com

Microwave-assisted synthesis has also emerged as an efficient method. The reaction of anthranilic acid with various amides and ketones under solvent-free conditions using organic clay as a catalyst demonstrates the potential for rapid, high-yield synthesis of quinazolinone derivatives. ijarsct.co.in The optimization of a three-component reaction for synthesizing pyrimido[2,1-b] mdpi.commdpi.combenzothiazole derivatives involved screening various solvents and temperatures, with acetic acid at reflux proving to be the most effective. researchgate.net These examples highlight that a systematic investigation of reaction parameters is essential for achieving high efficiency in quinazoline synthesis.

Table 1: Optimization of Reaction Conditions for Quinazoline Synthesis (General Examples)

| Product | Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 4-Methylquinazoline | 2-Aminoacetophenone, Formamide | BF3-Et2O | Formamide | 150°C | 6 h | 86 | journalirjpac.com |

| Quinazolin-4-one | Anthranilic acid, Formamide | None | Formamide | 130-135°C | 2 h | 96 | generis-publishing.com |

| Quinazolin-4(3H)-one derivatives | Anthranilic acid, Amides/Ketones | Organic Clay | Solvent-free (MW) | N/A | Variable | Moderate to Excellent | ijarsct.co.in |

| 2-(4-methylbenzoyl)-4H-benzo researchgate.netnih.govthiazolo-[3,2-a]pyrimidin-4-one | 4-Methylphenylglyoxal, 2-Aminobenzothiazole, Meldrum's acid | None | Acetic Acid | Reflux | 3 h | 58 | researchgate.net |

Preparation of Halogenated Quinazoline Intermediates

Halogenated quinazolines, particularly dihalogenated derivatives, are versatile intermediates in the synthesis of more complex, functionalized quinazoline scaffolds. They serve as key building blocks, allowing for selective substitution reactions to introduce various functionalities.

A common and critical intermediate in the synthesis of substituted quinazolines is the 2,4-dichloroquinazoline (B46505) scaffold. The synthesis of these compounds often begins with readily available starting materials like anthranilic acid. nih.gov A typical route involves the cyclization of anthranilic acid to form a quinazoline-2,4-dione, which is then subjected to chlorination. generis-publishing.com

The conversion of the dione (B5365651) to the 2,4-dichloro derivative is usually achieved using reagents such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA). This transformation replaces the carbonyl oxygens with chlorine atoms, creating two reactive sites for subsequent nucleophilic substitution reactions. These 2,4-dichloroquinazoline precursors are pivotal for creating libraries of quinazoline-based compounds. mdpi.com

The functionalization of the quinazoline ring at specific positions is crucial for developing analogues with tailored properties. Regioselectivity can be achieved through several strategies, including nucleophilic aromatic substitution (SNAr) on pre-functionalized rings and direct C-H activation.

In the case of 2,4-dichloroquinazolines, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. mdpi.com This difference in reactivity allows for highly regioselective SNAr reactions. Theoretical studies using Density Functional Theory (DFT) have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com This allows for the selective introduction of amines and other nucleophiles at the C4 position while leaving the C2 chlorine intact for further modifications. Reaction conditions, including the solvent, temperature, and base, can be tuned to ensure high regioselectivity. mdpi.com

Another powerful strategy for regioselective functionalization is the transition metal-catalyzed C-H activation. rsc.org This modern synthetic approach allows for the direct introduction of functional groups such as aryl, alkyl, or amino groups onto the quinazoline core, avoiding the need for pre-halogenated substrates. mdpi.comnih.gov For example, palladium-catalyzed C-H halogenation of 2-arylquinazolines has been developed using N-halosuccinimides as the halogen source, demonstrating high regioselectivity for the ortho-position of the 2-aryl substituent. researchgate.net

Derivatization and Scaffold Modification for Analog Generation

The generation of analogues of a lead compound is a fundamental process in medicinal chemistry to explore structure-activity relationships (SAR). The quinazoline scaffold is readily amenable to derivatization at multiple positions.

Starting from intermediates like 2-chloro-4-aminoquinazolines, further modifications can be made at the C2 position via another SNAr reaction. This stepwise approach allows for the synthesis of a wide array of 2,4-disubstituted quinazolines. mdpi.com

Scaffold modification can also involve building upon the quinazoline core to create fused heterocyclic systems. For instance, tandem reactions like the Staudinger–Aza-Wittig reaction have been employed to synthesize indolo[1,2-c]quinazolines. nih.gov Click chemistry has also been utilized to attach complex side chains, such as linking triazole-acetamide moieties to the quinazoline core, to generate novel series of compounds for biological evaluation. nih.gov The synthesis of 2,4-diaminoquinazoline derivatives with various linkers at the C6 position has also been explored to investigate their potential as tubulin polymerization inhibitors. umich.edu These derivatization strategies are essential for creating diverse chemical libraries based on the this compound framework.

Biological Activity Spectrum and Molecular Target Elucidation

Anticancer Activities and Kinase Inhibition

The quinazoline (B50416) core is a well-established pharmacophore in the design of anticancer agents, primarily due to its effectiveness as a kinase inhibitor. mdpi.comsemanticscholar.org The substitution pattern on the quinazoline ring system plays a crucial role in determining the potency and selectivity of these compounds.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling PathwaysThe quinazoline skeleton is a foundational structure for numerous potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.nih.govnih.govOverexpression and mutation of EGFR are linked to the development of various cancers, making it a critical target for cancer therapy.nih.govQuinazoline-based inhibitors typically act by binding to the ATP-binding site within the intracellular kinase domain of the receptor, preventing its autophosphorylation and blocking the downstream signaling cascades that drive cell proliferation and survival.nih.gov

A structurally related compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, has demonstrated significant anti-proliferative activity in cancer cell lines. nih.gov Studies on this analog showed that it effectively inhibits the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway downstream of EGFR. nih.gov This suggests that the anti-proliferative mechanism is associated with the inhibition of the EGFR signaling pathway. nih.gov The presence of the 4-fluorophenyl group is a common feature in many potent EGFR inhibitors, contributing to the binding affinity within the receptor's active site.

Table 1: Antiproliferative Activity of a Structurally Related Quinazoline

| Compound Name | Cell Line | Activity | IC50 Value |

|---|

Modulation of Other Tyrosine Kinases and Cell Proliferation PathwaysThe therapeutic efficacy of quinazoline derivatives is not limited to EGFR. Depending on their substitution patterns, these compounds can inhibit a range of other receptor tyrosine kinases (RTKs), such as HER-2 (ErbB-2) and VEGFR-2, which are also implicated in tumor growth and angiogenesis.nih.govmdpi.comSome quinazoline derivatives have been developed as dual inhibitors of both EGFR and HER-2.nih.gov

The inhibition of these kinases disrupts major cell proliferation pathways. EGFR activation, for instance, triggers signaling through cascades like the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK pathways, which are central to cell cycle progression and the prevention of apoptosis. nih.gov By blocking the initial phosphorylation event at the receptor level, quinazoline-based inhibitors can effectively shut down these downstream signals. Research on 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline confirmed that its anti-proliferative effect, rather than direct cytotoxicity, was the primary mechanism of action against cancer cells. nih.gov This modulation of cell proliferation pathways is a hallmark of kinase inhibitors built on the quinazoline scaffold. nih.govnih.gov

Anti-inflammatory Potential and Enzyme Modulation

In addition to their anticancer properties, quinazoline derivatives have been explored for their significant anti-inflammatory and analgesic activities. mdpi.com The mechanisms often involve the modulation of key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases, as well as the regulation of inflammatory mediators like nitric oxide.

Cyclooxygenase (COX) Isoform InhibitionCyclooxygenase (COX) is a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain.nih.govThere are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.nih.govnih.govSelective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.nih.gov

The quinazoline and quinazolinone scaffolds have been successfully utilized to develop selective inhibitors of both COX-1 and COX-2. nih.govnih.gov For instance, proquazone (B1679723) and fluproquazone (B1673475) are quinazoline-based anti-inflammatory drugs. nih.gov Studies on various series of quinazolinone derivatives have identified compounds with potent and selective COX-2 inhibitory activity, with some showing potency and selectivity comparable to the reference drug celecoxib. nih.govresearchgate.net The design of these molecules often incorporates specific structural features that favor binding to the larger active site and side pocket of the COX-2 enzyme. nih.gov While direct data for 2-(4-Fluorophenyl)-6-methylquinazoline is not available, the established propensity of the quinazoline core to serve as a scaffold for COX inhibitors suggests its potential in this area. mdpi.comnih.gov

Table 2: COX Inhibitory Activity of Representative Quinazolinone Derivatives

| Compound Class | Target | Activity | Selectivity Index (SI) |

|---|---|---|---|

| Pyrazoloquinazoline derivative (3j) | COX-1 / COX-2 | IC50 = 667 nM / 47 nM | 14.2 |

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 4) | COX-1 / COX-2 | IC50 > 100 µM / 0.33 µM | >303.0 |

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 6) | COX-1 / COX-2 | IC50 > 100 µM / 0.40 µM | >250.0 |

Data sourced from studies on various quinazoline derivatives to illustrate the potential of the scaffold. researchgate.netnih.gov

Lipoxygenase (LOX) Pathway InteractionsThe lipoxygenase (LOX) pathway is another important branch of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma.nih.govDual inhibition of both COX-2 and 5-LOX is considered an attractive therapeutic strategy to achieve broader anti-inflammatory effects with a potentially improved safety profile, as it can prevent the shunting of arachidonic acid metabolism toward the LOX pathway when COX is inhibited.nih.gov

Researchers have successfully designed quinazoline-based molecules that act as dual inhibitors of COX-2 and 5-LOX. nih.govresearchgate.net For example, a series of pyrazolo[5,1-b]quinazoline derivatives were found to potently inhibit both enzymes. One lead compound from this series exhibited a COX-2 IC50 of 47 nM and a 5-LOX IC50 of 2.3 µM, demonstrating the feasibility of targeting both pathways with a single chemical entity based on this scaffold. researchgate.net These findings suggest that the this compound framework could potentially be explored for interactions with LOX enzymes.

Nitric Oxide (NO) Production Modulation in Macrophage CellsDuring an inflammatory response, macrophages can be stimulated by agents like lipopolysaccharide (LPS) to express inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).nih.govWhile NO is important for host defense, its overproduction contributes to tissue damage in chronic inflammatory conditions.nih.govnih.gov

Several studies have demonstrated that quinazoline derivatives can effectively suppress the production of NO in activated macrophages. nih.gov The primary mechanism is not the direct inhibition of the iNOS enzyme but rather the suppression of iNOS gene expression at the mRNA and protein levels. nih.gov For instance, certain pyrazolo[4,3-c]quinoline derivatives showed potent inhibition of LPS-stimulated NO production in the RAW 264.7 macrophage cell line, with some compounds exhibiting potency similar to that of the selective iNOS inhibitor 1400W. mdpi.com This ability to modulate the expression of key pro-inflammatory enzymes highlights another potential anti-inflammatory mechanism for compounds like this compound. nih.govmdpi.com

Antimicrobial Efficacy

Quinazoline derivatives have been extensively studied for their potential to combat microbial infections. The incorporation of a fluorophenyl group can enhance lipophilicity and metabolic stability, often leading to improved antimicrobial potency.

Antifungal Activities, e.g., against Candida albicans Kinases (Yck2)

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, presents a significant global health challenge, necessitating the development of novel antifungal agents. nih.govnih.gov One promising strategy involves targeting essential fungal enzymes that are distinct from their human counterparts. Yeast casein kinase 2 (Yck2) in C. albicans has been identified as a viable target for antifungal drug development. nih.govnih.govbiorxiv.org Yck2 is a protein kinase that plays a crucial role in regulating fungal cell wall integrity, biofilm formation, and morphogenesis, all of which are key to the pathogenicity of C. albicans. researchgate.net

Research has focused on identifying inhibitors of Yck2. Through computational methods like virtual screening, structural analogs of known kinase inhibitors have been investigated for their potential to bind to and inhibit Yck2. nih.gov While specific studies on the direct inhibition of Yck2 by this compound are not extensively detailed in the provided literature, the general approach involves screening compound libraries for structures that can effectively target the ATP-binding pocket of the kinase. nih.govbiorxiv.org For instance, diarylpyrazole analogs have been explored, and their structure-activity relationships reveal that a hydrogen-bond network within the ATP pocket is a key determinant of selectivity for fungal Yck2 over human kinases. biorxiv.org The development of selective Yck2 inhibitors represents a promising avenue for creating new antifungal therapies to combat resistant Candida infections. nih.govnih.gov

Antibacterial Properties against Specific Pathogens

The quinazoline core is a well-established pharmacophore in the design of antibacterial agents. mediresonline.org Derivatives of this scaffold have demonstrated activity against a range of bacteria, including multidrug-resistant strains. researchgate.netnih.gov The antibacterial effect is often attributed to the inhibition of essential bacterial processes.

Studies on various quinazoline analogs have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For example, a series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives showed significant antibacterial efficacy against several Gram-positive bacterial strains. researchgate.net The introduction of functional groups such as fluoro and trifluoromethyl on a phenyl ring attached to the quinazoline system has been shown to significantly enhance antibacterial activity. researchgate.net While broad-spectrum activity is a goal, many quinazoline derivatives show particular promise against specific pathogens. For instance, N-butyl-2-(butylthio)quinazolin-4-amine was identified as a hit compound with broad-spectrum antibacterial activity and low cytotoxicity, and its further optimization led to derivatives with remarkable activity against a panel of pathogenic bacteria. nih.gov

| Compound Class | Target Pathogen(s) | Observed Activity |

| Piperazine-fused quinazolines | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent inhibitory activity. researchgate.net |

| 2,4-disubstituted quinazolines | S. aureus, S. pneumoniae, E. faecalis | Remarkable anti(myco)bacterial activity. nih.gov |

| Bromo-quinazolinones | Staphylococcus aureus, Bacillus species, E. coli | Significant antibacterial activity. mediresonline.org |

Other Investigated Biological Activities

Beyond antimicrobial effects, the this compound structure and its analogs have been explored for a variety of other pharmacological applications, targeting key proteins involved in human diseases.

Adenosine A2A Receptor Antagonism

Adenosine A2A receptors, a class of G protein-coupled receptors, are recognized as important therapeutic targets for neurodegenerative conditions like Parkinson's disease and for cancer immunotherapy. nih.govnih.govwikipedia.org Antagonists of the A2A receptor can modulate neuronal function and immune responses. wikipedia.orgharvard.edu The quinazoline scaffold has emerged as a promising framework for the design of novel and effective A2A receptor antagonists. nih.govnih.gov

Research has led to the identification of potent quinazoline-based A2A antagonists. For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a high-affinity hit compound. nih.govnih.gov Subsequent structural modifications, including substitutions at various positions of the quinazoline ring, have been explored to enhance antagonist activity and improve properties like solubility. nih.gov The goal of these modifications is to optimize the interaction of the molecule with key residues in the A2A receptor binding site, such as Asn253 and Phe168. nih.gov While specific data for this compound is not detailed, its core structure is consistent with the general pharmacophore identified for A2A antagonism.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair. frontiersin.orgfrontiersin.org PARP inhibitors have been successfully developed as cancer therapies, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. frontiersin.orgnih.gov These inhibitors function by blocking the catalytic activity of PARP enzymes, which leads to the accumulation of unrepaired DNA single-strand breaks that evolve into cytotoxic double-strand breaks during replication. nih.gov

The development of PARP inhibitors has advanced significantly, with several approved for clinical use in treating cancers of the ovary, breast, and pancreas. frontiersin.orgnih.gov These inhibitors are small molecules that compete with the natural substrate, NAD+, at the enzyme's active site. frontiersin.org While the most prominent PARP inhibitors belong to other chemical classes, the search for novel scaffolds is ongoing. The potential for quinazoline-based structures to act as PARP inhibitors is an area of research interest, given the scaffold's versatility in targeting various enzymatic sites. The inhibition of PARP not only has direct cytotoxic effects on cancer cells but can also sensitize them to other treatments like chemotherapy and radiation. frontiersin.org

Anticonvulsant Activity of Fluorinated Quinazolinone Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures, and many current antiepileptic drugs have significant side effects, driving the search for new, more effective, and less toxic anticonvulsant agents. daneshyari.com Quinazolinone derivatives, particularly those incorporating fluorine atoms, have been identified as a promising class of compounds with significant anticonvulsant properties. who.intmdpi.com The inclusion of fluorine can enhance the molecule's ability to cross the blood-brain barrier, a crucial property for centrally acting drugs. researchgate.net

Several studies have synthesized and evaluated novel fluorinated quinazolinones for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) test. who.intresearchgate.net This test indicates a compound's ability to prevent the spread of seizures. who.int Certain fluorinated quinazolinone derivatives have shown significant protection in these models with a good safety margin and low neurotoxicity as evaluated by tests like the rotarod test. researchgate.netcore.ac.uk The anticonvulsant activity is influenced by the nature and position of substituents on the quinazolinone ring system. who.int

| Compound Type | Preclinical Model | Observed Activity | Reference |

| 3-Substituted-6-fluoro-2-methyl-quinazolin-4(3H)-ones | Maximal Electroshock (MES) | Significant anticonvulsant activity with low neurotoxicity. researchgate.net | researchgate.net |

| N-substituted-6-fluoro-quinazoline-4-amines | MES & Subcutaneous Pentylenetetrazole (scPTZ) | High anticonvulsant activity, with some compounds showing 100% protection in the PTZ test. mdpi.com | mdpi.com |

| Various fluorinated quinazolinones | Maximal Electroshock (MES) | Four out of eight tested compounds showed significant activity. who.int | who.int |

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substitution at the 2-Position of the Quinazoline (B50416) Ring

The substituent at the 2-position of the quinazoline ring is a critical determinant of the molecule's pharmacological profile. ijpca.orgnih.gov The presence of an aryl group at this position is a common feature in many biologically active quinazolines. researchgate.net

The 4-fluorophenyl group at the 2-position plays a crucial, albeit target-dependent, role in the biological activity of the quinazoline scaffold. In some contexts, its presence is essential for potent inhibitory effects. For instance, studies on inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that the presence of a halogen on the phenyl moiety is critical for the inhibitory effects on both ENT1 and ENT2. polyu.edu.hkfrontiersin.org Similarly, research on 4-thiosemicarbazide quinazolines showed that a fluoro-substituted benzene (B151609) ring contributed to higher anti-cancer activity. nih.gov

Conversely, in other applications, the 4-fluorophenyl group may lead to decreased activity compared to other substituents. In the development of antileishmanial agents, the replacement of 4-hydroxyl and 4-methoxy functional groups on the 2-phenyl ring with a 4-fluoro group was found to decrease the compound's activity. nih.gov This highlights that the contribution of the 4-fluorophenyl moiety is not universally positive and is highly dependent on the specific protein-ligand interactions of the intended biological target.

Modifications to the aryl group at the 2-position have been shown to significantly alter biological activity, demonstrating the sensitivity of target interactions to the electronic and steric properties of this moiety. As noted, substituting the 4-fluoro group with electron-donating groups like hydroxyl or methoxy (B1213986) enhanced antileishmanial activity, suggesting that hydrogen bonding or specific electronic interactions are favored in that particular binding pocket. nih.gov

The position of the substituent on the phenyl ring is also critical. In a study of 2-arylquinazolinones as cytotoxic agents, compounds with trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups at the ortho-position of the 2-aryl ring were highly potent. researchgate.net However, the cytotoxicity was lost when these groups were moved to other positions on the ring. researchgate.net This indicates that the specific placement of these bulky, electron-withdrawing groups is necessary for optimal interaction with the target, likely by orienting the molecule correctly within the binding site or by forming key contacts.

Table 1: Effect of 2-Position Aryl Group Modifications on Biological Activity

| Base Scaffold | Aryl Group Modification | Target/Activity | Observed Effect | Reference(s) |

| 2-Aryl-4-alkylpolyaminoquinazoline | 4-OH/4-OCH3 → 4-F/4-Cl | Antileishmanial | Decreased activity | nih.gov |

| 4-Thiosemicarbazide quinazoline | Unsubstituted Phenyl → Chloro/Fluoro Phenyl | Anti-cancer | Higher activity | nih.gov |

| 2-Arylquinazolinone | CF3/OCF3 at ortho-position | Cytotoxicity | High potency | researchgate.net |

| 2-Arylquinazolinone | CF3/OCF3 moved from ortho-position | Cytotoxicity | Loss of activity | researchgate.net |

| FPMINT Analogue | Halogenated Phenyl | ENT1/ENT2 Inhibition | Essential for activity | polyu.edu.hkfrontiersin.org |

Influence of Methyl Substitution at the 6-Position

The 6-position of the quinazoline core is a key site for substitution, and modifications at this position are known to be significant for pharmacological activity. ijpca.orgnih.gov The introduction of a methyl group at this position, as seen in 2-(4-Fluorophenyl)-6-methylquinazoline, has been explored in the rational design of targeted therapeutic agents. researchgate.netmdpi.com

The methyl group at the 6-position contributes significantly to the biological activity profile, often by influencing the compound's affinity and selectivity for its target. In the development of inhibitors for bromodomain-containing protein 9 (BRD9), a 6-methylquinazolin-4(3H)-one core was identified as a novel binder. researchgate.net Similarly, 2-aryl-6-methylquinazolin-4(3H)-one derivatives have been synthesized and investigated as inhibitors of cyclin-dependent kinase 9 (CDK9). mdpi.com

However, the precise positioning of the methyl group is crucial. Comparative studies have shown that the antiproliferative effects of 7-methylquinazolinones were more pronounced than those of the corresponding 6-methyl derivatives, suggesting that the 7-position may be a more favorable site for methyl substitution for certain cytotoxic activities. researchgate.net

The influence of the 6-methyl group on ligand-target binding can be attributed to both steric and electronic effects.

Steric Effects: The methyl group possesses a specific size and shape (steric bulk) that can influence how the molecule fits into the binding pocket of a target protein. It can promote a favorable conformation for binding or, conversely, cause steric hindrance that prevents optimal interaction. The improved activity of 7-methyl over 6-methyl derivatives in some contexts suggests that the topology of the target's binding site can better accommodate the bulk at the 7-position. researchgate.net

Halogen Atom Contributions to SAR

The fluorine atom on the 2-position phenyl ring is a defining feature of the molecule and makes a significant contribution to its structure-activity relationship. The role of this halogen is highly specific to the biological system being targeted.

In the case of equilibrative nucleoside transporter inhibitors, the presence of a halogen, such as fluorine, on the phenylpiperazine moiety was found to be essential for inhibitory activity. polyu.edu.hkfrontiersin.org Its high electronegativity and ability to form hydrogen bonds can be critical for anchoring the ligand within the active site. Studies on certain anti-cancer quinazolines also found that a fluoro-substituted benzene ring resulted in higher potency. nih.gov

In contrast, for other targets, the same halogen can be detrimental to activity. As mentioned, the substitution of more polar, hydrogen-bond-donating groups (like hydroxyl) with fluorine led to a decrease in antileishmanial activity. nih.gov This demonstrates that while fluorine can enhance binding in some cases through favorable electrostatic interactions, it can also disrupt interactions where hydrogen bond donation from the ligand is required.

Table 2: Target-Dependent Contribution of Halogen (Fluorine) to Biological Activity

| Compound Class | Biological Target | Role of Fluorine/Halogen | Outcome | Reference(s) |

| FPMINT Analogues | ENT1/ENT2 Transporters | Essential for interaction | Potent inhibition | polyu.edu.hkfrontiersin.org |

| 4-Thiosemicarbazide quinazolines | Cancer Cells | Favorable for interaction | Higher anti-cancer activity | nih.gov |

| 2-Arylquinazolines | Leishmania Promastigotes | Unfavorable vs. -OH/-OCH3 | Decreased antileishmanial activity | nih.gov |

Electrophilicity and Binding Affinity Enhancement

The incorporation of electron-withdrawing groups on the 2-phenyl ring of the quinazoline scaffold is a key principle in the rational design of potent derivatives. researchgate.netmdpi.com The fluorine atom at the para-position of the phenyl ring in this compound serves as a crucial electrophilic center. This feature is advantageous for the biological activity of quinazoline derivatives. mdpi.com

In studies of various 2,3-dihydroquinazolin-4(1H)-one derivatives, compounds featuring di-substituted aryl moieties with halogens at the 2-position of the scaffold demonstrated significant activity against Mycobacterium tuberculosis strains. researchgate.net This highlights the positive impact of electronegative groups on the phenyl ring. Further research on 6-Bromo-quinazoline derivatives confirmed that the presence of electronegative groups on the phenyl moiety tends to enhance activity, in the order of F > Cl, when compared to an unsubstituted derivative. nih.gov The electron-withdrawing nature of these substituents can enhance the binding interactions within the target's active site, potentially through favorable hydrogen bonding and improved accommodation, leading to higher potency. nih.gov

Structural Modifications for Enhanced Pharmacological Profiles

The pharmacological profile of quinazoline-based compounds can be significantly refined through targeted structural modifications. These alterations, ranging from the introduction of flexible linkers to the strategic placement of substituents, are guided by SAR studies to improve potency and selectivity. nih.govnih.gov

Design of Linkers and Heteroatom Incorporations (e.g., Thioamide vs. Amide)

The introduction of linkers and the substitution of heteroatoms within those linkers are critical strategies for optimizing the pharmacological properties of quinazoline derivatives. Linkers can introduce flexibility, allowing the molecule to better fit into a biological target. nih.gov For instance, the incorporation of a thioacetyl linker at the 2-position of the quinazolinone ring was found to be essential for the antiproliferative activity in a series of novel analogs. nih.gov Similarly, linking quinazolinone to a thiazine (B8601807) moiety via an amide linkage has been explored to develop new anti-inflammatory agents. tsijournals.com

A significant modification in linker design involves the isosteric replacement of an amide with a thioamide. Thioamides are isosteres of amide bonds where the carbonyl oxygen is replaced by sulfur. chemrxiv.org This "single-atom" substitution can profoundly alter the molecule's chemical and physical properties, including hydrogen bonding capabilities, nucleophilicity, and conformational rigidity, which in turn can improve metabolic stability and passive transcellular permeability. chemrxiv.orgnih.gov The synthesis of quinazoline-4(3H)-thione derivatives, which contain a thioamide (CSNH) group, has been successfully achieved and confirmed through spectroscopic methods. mdpi.com This substitution can induce segmental rigidity and restrict conformational freedom, which may contribute to improved biological activity. nih.gov

| Property | Amide (-CONH-) | Thioamide (-CSNH-) | Impact on Pharmacological Profile |

|---|---|---|---|

| Hydrogen Bonding | Strong H-bond acceptor (C=O) | Weaker H-bond acceptor (C=S) | Alters binding interactions with target proteins. chemrxiv.org |

| Solvation | Oxygen atom is more readily solvated. | Sulfur atom is less solvated by water. nih.gov | Can improve membrane permeability by reducing the desolvation penalty. nih.gov |

| Conformational Rigidity | Relatively flexible. | Can induce greater segmental rigidity. nih.gov | Reduces conformational flexibility, potentially leading to a more favorable binding conformation. nih.gov |

| Metabolic Stability | Susceptible to hydrolysis by amidases. | Generally more resistant to enzymatic cleavage. | Can enhance plasma exposure and bioavailability. nih.gov |

Positional Isomer Effects on Activity

The positioning of substituents on both the quinazoline core and its appended rings has a profound effect on biological activity. SAR studies consistently demonstrate that the location of a functional group can dramatically alter a compound's potency. nih.govnih.gov For the quinazoline ring itself, substitutions at positions 2, 3, 6, and 8 have been identified as crucial for modulating antimicrobial and cytotoxic activities. nih.gov The presence of a basic side chain at position 6 or 7 of the quinazoline nucleus also plays a significant role in determining cytotoxicity. nih.gov

Focusing on the 2-phenyl substituent, the location of groups on this ring is also critical. In a study of quinazoline-pyrimidine hybrids, it was found that for mono-substituted phenyl rings, the presence of a substituent at the para position was more effective than at the meta position. nih.gov For example, compounds with bromine or phenoxy groups at the para position of the phenyl ring displayed significant antiproliferative effects, whereas the unsubstituted parent compound was less active. nih.gov

| Compound Series | Substitution Pattern | Relative Activity |

|---|---|---|

| Mono-substituted | Unsubstituted Phenyl | Less Active |

| Mono-substituted | Para-substitution (e.g., -Br, -OPh) | Significantly Active |

| Mono-substituted | Meta-substitution | Less Active than Para |

| Di-substituted | Various patterns | Generally Low Activity (with exceptions) |

Mechanistic Insights into Molecular Interactions

Elucidation of Specific Molecular Targets and Binding Sites

Research into the broader class of quinazoline-containing molecules has revealed a strong affinity for protein kinases, which are crucial regulators of cellular processes. Many quinazoline (B50416) derivatives function as competitive inhibitors at the adenosine triphosphate (ATP)-binding site of these enzymes. nih.govresearchgate.net Based on the body of evidence from analogous compounds, several potential molecular targets for 2-(4-Fluorophenyl)-6-methylquinazoline have been proposed.

Potential Molecular Targets:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a well-established target for anticancer therapies, and the quinazoline scaffold is a core component of several approved EGFR inhibitors. nih.govresearchgate.netijcce.ac.irnih.gov Derivatives with similar structures have demonstrated potent inhibition of EGFR, suggesting it as a primary target. nih.govnih.gov The binding typically occurs within the deep hydrophobic pocket of the kinase domain where ATP binds.

Vascular Endothelial Growth Factor Receptor (VEGFR): Some 4-anilinoquinazolines have shown dual inhibitory activity against both EGFR and VEGFR, a key mediator of angiogenesis. ijcce.ac.ir This suggests that this compound could potentially interact with the ATP-binding site of VEGFR-2.

Aurora Kinases: These are serine/threonine kinases that play a significant role in mitosis. Other substituted quinazolines have been developed as inhibitors of Aurora kinases A and B, indicating that this family of enzymes could also be a target. nih.govnih.gov

Tyrosinase: A related compound, 2-(4-fluorophenyl)-quinazolin-4(3H)-one, has been identified as a reversible mixed-type inhibitor of tyrosinase, an enzyme involved in melanin synthesis. researchgate.net This indicates that the 2-(4-fluorophenyl)quinazoline core can effectively block the catalytic center of this enzyme. researchgate.net

Bromodomain-containing protein 9 (BRD9): The 6-methylquinazolin-4(3H)-one scaffold has been identified as a valuable core for developing binders of the BRD9 epigenetic reader, suggesting another potential, non-kinase target family. cnr.it

Molecular docking studies on these related compounds have helped to visualize and predict how they fit into the active sites of their target proteins, providing a roadmap for understanding the potential interactions of this compound. ijcce.ac.ircnr.itijcce.ac.irsemanticscholar.org

Table 1: Potential Molecular Targets for this compound Based on Analog Studies

| Target Family | Specific Example(s) | Role of Target | Basis of Postulation |

|---|---|---|---|

| Protein Tyrosine Kinases | EGFR, VEGFR-2 | Cell signaling, proliferation, angiogenesis | Quinazoline is a known kinase inhibitor scaffold nih.govresearchgate.net |

| Serine/Threonine Kinases | Aurora Kinase A/B | Cell cycle regulation, mitosis | Activity demonstrated by other quinazoline derivatives nih.govnih.gov |

| Oxidoreductase Enzymes | Tyrosinase | Melanin biosynthesis | Inhibition shown by a closely related quinazolinone researchgate.net |

| Epigenetic Readers | BRD9 | Chromatin remodeling, gene expression | Binding affinity shown by 6-methylquinazolin-4(3H)-one core cnr.it |

Ligand-Protein Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces)

The stability and specificity of the interaction between a ligand like this compound and its protein target are dictated by a combination of non-covalent forces. The binding affinity is a result of the sum of these interactions within the enzyme's active site.

Hydrophobic Interactions: The quinazoline ring system and the fluorophenyl group are largely hydrophobic. These nonpolar moieties are expected to form favorable hydrophobic interactions with nonpolar amino acid residues within the target's binding pocket. In kinases, this typically includes residues lining the ATP-binding site, contributing significantly to the binding energy and stability of the complex. ijcce.ac.ir

Hydrogen Bonding: While the this compound molecule itself lacks strong hydrogen bond donors, the nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors. They can form crucial hydrogen bonds with amino acid residues in the hinge region of kinase domains, a common binding motif for quinazoline-based inhibitors that mimics the adenine portion of ATP.

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of both the quinazoline and fluorophenyl rings allows for potential π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan in the binding site. Furthermore, pi-cation interactions could occur between the electron-rich aromatic rings and positively charged residues like lysine or arginine.

The fluorine atom on the phenyl ring can also play a role in modulating binding. While not a strong hydrogen bond acceptor, it can participate in electrostatic interactions and influence the electronic properties of the ring, potentially enhancing binding affinity.

Modulation of Signal Transduction Pathways and Enzyme Active Sites

By binding to and inhibiting the activity of enzymes like protein kinases, this compound can modulate the downstream signal transduction pathways they control. This interference with cellular communication is the basis of its potential therapeutic effects.

If the compound targets EGFR, it would bind to the ATP site within the kinase domain. This prevents the autophosphorylation of the receptor that normally occurs upon ligand binding. nih.gov Consequently, the downstream signaling cascades that regulate cell proliferation, survival, and migration, such as the RAS/MAPK and PI3K/Akt pathways, are blocked. nih.gov This inhibition of pro-growth signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Similarly, inhibition of Aurora kinases would disrupt the proper formation and function of the mitotic spindle during cell division, leading to mitotic catastrophe and cell death. nih.gov If the target is tyrosinase, the compound would block the enzyme's active site, preventing the oxidation of tyrosine and L-DOPA, thereby inhibiting the melanin production pathway. researchgate.net The modulation of pain is another area where such compounds could have an effect, as central and peripheral signaling pathways involving various neurotransmitters and receptors can be influenced by small molecules, leading to analgesic or hyperalgesic outcomes. nih.govnih.govphysio-pedia.comphysio-pedia.com

Investigation of Potential Prodrug Behavior and Metabolic Activation

A prodrug is an inactive compound that is converted into a pharmacologically active drug through metabolic processes in the body. mdpi.com There is currently no direct evidence to suggest that this compound is designed to function as a prodrug. Its structural features are consistent with it being an active molecule in its own right, designed to bind directly to its molecular target.

However, understanding its metabolic fate is crucial. Studies on related fluoroanilinoquinazolines have investigated their metabolic stability. A significant metabolic pathway observed for some 4-fluoroaniline-containing compounds is metabolic defluorination. nih.gov This process, often carried out by cytochrome P450 enzymes in the liver, removes the fluorine atom from the phenyl ring. The rapid degradation of certain 4-[¹⁸F]fluoroanilinoquinazolines has been linked to this pathway, as evidenced by high bone uptake of the released [¹⁸F]fluoride in animal studies. nih.gov In contrast, 2-fluoro and 3-fluoro isomers have shown greater metabolic stability. nih.gov

This suggests that this compound could also be susceptible to metabolic defluorination. The rate and extent of such metabolism would be a critical determinant of the compound's pharmacokinetic profile, including its half-life and bioavailability. Further metabolic studies would be required to determine if any of its metabolites possess biological activity, which could complicate its pharmacological profile, or if it is simply a route of inactivation and clearance.

Computational Chemistry and Cheminformatics Approaches in Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. For quinazoline (B50416) derivatives, this method is widely used to understand their binding modes with various biological targets.

Docking studies on analogous quinazoline compounds have revealed key interactions that contribute to their inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, in studies of similar 4-anilinoquinazoline (B1210976) derivatives, binding energies with EGFR and VEGFR-2 were calculated to be -6.39 kcal/mol and -8.24 kcal/mol, respectively. ijcce.ac.irijcce.ac.ir These interactions often involve hydrogen bonds with critical amino acid residues in the ATP-binding pocket of the kinases, such as Met 769. nih.gov The quinazoline scaffold serves as a core structure that can be functionalized to optimize these interactions. cnr.it

Molecular docking analysis of a related compound, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, against tyrosinase, an enzyme involved in pigmentation, showed that the compound could effectively block the enzyme's catalytic center. nih.gov This suggests that the 2-(4-fluorophenyl) moiety plays a crucial role in interacting with the active site of target proteins. The insights from these simulations are instrumental in guiding the rational design of more potent and selective inhibitors based on the 2-(4-Fluorophenyl)-6-methylquinazoline scaffold.

| Target Protein | Analogous Compound Class | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| EGFR | 4-Anilinoquinazolines | -6.39 | Met 769 | ijcce.ac.irijcce.ac.irnih.gov |

| VEGFR-2 | 4-Anilinoquinazolines | -8.24 | Not Specified | ijcce.ac.irijcce.ac.ir |

| Tyrosinase | 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | Not Specified | Catalytic Center | nih.gov |

| BRD9 | 6-methylquinazolin-4(3H)-one derivatives | Not Specified | Not Specified | cnr.it |

High-Throughput Virtual Screening for Lead Compound Identification

High-Throughput Virtual Screening (HTVS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening.

For scaffolds related to this compound, virtual screening has been employed to discover novel inhibitors. For example, a virtual library of approximately 175,000 compounds based on the 6-methylquinazolin-4(3H)-one core was created and used in molecular docking calculations to identify potential binders for Bromodomain-containing protein 9 (BRD9), an epigenetic reader protein. cnr.it Similarly, virtual screening of natural product databases has been used to identify potential inhibitors of DNA gyrase B of Mycobacterium tuberculosis, with a pyrrolo[1,2-a]quinazoline derivative emerging as a promising hit. nih.gov These studies showcase the power of HTVS in identifying novel quinazoline-based compounds as starting points for lead optimization. The process typically involves filtering large databases based on physicochemical properties and then docking the filtered compounds into the active site of the target protein. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability Analysis

Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time, offering insights into its stability and the flexibility of both the ligand and the protein.

For quinazoline derivatives, MD simulations have been crucial in validating docking results and assessing the stability of the predicted binding modes. researchgate.net Studies on related compounds have shown that the ligand-protein complexes remain stable throughout the simulation, typically run for nanoseconds. frontiersin.org Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). frontiersin.org A stable RMSD value below 3 Å for the ligand and protein backbone indicates that the complex is in a stable conformation. frontiersin.org RMSF analysis helps to identify the flexibility of different regions of the protein upon ligand binding. frontiersin.org For example, MD simulations of novel quinazoline-2,4,6-triamine derivatives as EGFR inhibitors confirmed that the compounds remained stably bound within the active site, with key hydrogen bonds being maintained throughout the simulation. nih.govnih.gov

Free Energy Landscape Analysis of Ligand-Receptor Complexes

Free energy landscape (FEL) analysis is a powerful computational method used to explore the conformational space of a biomolecular system and identify its stable and metastable states. readthedocs.iobioinformaticsreview.com The FEL is typically plotted as a function of two collective variables, such as RMSD and radius of gyration (Rg), providing a visual representation of the system's energy minima. readthedocs.io

In the context of this compound and its analogs, FEL analysis can validate the stability of the ligand-receptor complex. nih.gov For structural analogs targeting the yeast casein kinase of Candida albicans, FEL plots revealed strong thermodynamic stability, characterized by stable conformers residing in global minima. frontiersin.org This indicates a highly favorable and stable binding interaction. frontiersin.org By identifying the lowest energy conformations, FEL analysis helps to confirm the most probable binding poses and provides a deeper understanding of the thermodynamics driving the ligand-receptor recognition process. nih.govrice.edu

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. semanticscholar.org Various computational models are used to predict these properties and assess the "drug-likeness" of a compound, often based on rules like Lipinski's rule of five.

For quinazoline derivatives, in silico ADMET predictions have suggested promising drug-like properties. researchgate.net Studies on various quinazoline-based compounds indicate that they generally exhibit good potential for oral bioavailability. researchgate.netresearchgate.net Computational tools predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.govresearchgate.netjapsonline.com For example, predictions for related quinoline (B57606) derivatives have been performed to assess their drug-like nature. mdpi.com These in silico assessments help to prioritize compounds for further experimental testing and guide chemical modifications to improve their ADMET profiles, reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net

| Property | Predicted Outcome | Implication | Reference |

|---|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Varies based on substitution | Potential for CNS or non-CNS targets | researchgate.net |

| CYP450 Inhibition | Generally low risk | Lower potential for drug-drug interactions | researchgate.net |

| Hepatotoxicity | Low risk predicted | Favorable safety profile | japsonline.com |

| Drug-Likeness (Lipinski's Rule) | Generally compliant | Good physicochemical properties for a drug | researchgate.net |

Future Research Directions and Therapeutic Advancement

Development of Novel Analogues with Improved Selectivity and Potency

A primary focus of future research is the rational design and synthesis of new analogues of 2-(4-Fluorophenyl)-6-methylquinazoline to achieve better selectivity and higher potency. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, helping to identify which parts of the molecule are essential for its biological activity. nih.gov

Key strategies for developing novel analogues include:

Modification of the Phenyl Ring: Altering the substituents on the 2-phenyl ring can significantly impact the compound's interaction with its biological target. Introducing different electron-withdrawing or electron-donating groups in place of the fluorine atom could modulate the electronic properties and binding affinity.

Substitution on the Quinazoline (B50416) Core: The 6-methyl group on the quinazoline core is another site for modification. Replacing it with other alkyl groups, halogens, or hydrogen-bonding moieties could enhance target specificity and pharmacokinetic properties. researchgate.net

Hybridization with Other Pharmacophores: Creating hybrid molecules by combining the quinazoline scaffold with other known biologically active motifs is a promising approach. nih.gov For instance, linking the quinazoline core to fragments known to interact with specific enzymes or receptors can lead to dual-action drugs or compounds with novel mechanisms of action. nih.gov

The goal of these modifications is to create compounds that bind more selectively to their intended targets, thereby reducing off-target effects and increasing therapeutic efficacy. For example, in the context of cancer therapy, researchers aim to develop analogues that are highly selective for cancer-specific proteins like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), minimizing damage to healthy cells. arabjchem.orgsid.ir

Table 1: Examples of Quinazoline Analogues and Their Biological Activities

| Compound Analogue | Modification | Target/Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline (B1210976) derivatives | Substitution at C-6 and C-7 positions | EGFR/HER2 inhibitors for cancer | mdpi.com |

| Triazole linked 4-aminoquinazolines | Hybridization with triazole moiety | Cytotoxic against cancer cell lines | nih.gov |

| N4-(3-Chloro-4-fluorophenyl)-N6-(3-cyanobenzyl)quinazoline-4,6-diamine | Substitution at 4 and 6 positions | Anti-MERS-CoV activity | nih.gov |

| 2-Ethylthio-4-methylaminoquinazoline derivatives | Substitution at 2 and 4 positions | Antitubercular activity | mdpi.com |

Exploration of New Therapeutic Applications Beyond Current Scope

While quinazoline derivatives are well-known for their anticancer properties, their structural versatility allows for a broad range of pharmacological activities. arabjchem.orgmdpi.com Future research will likely uncover new therapeutic uses for this compound and its analogues.

Potential new applications being explored include:

Antiviral Agents: Certain quinazoline derivatives have shown promise as inhibitors of viral replication. For example, a series of 4-anilino-6-aminoquinazoline derivatives were identified as potent inhibitors of the MERS-coronavirus. nih.gov Further screening of analogues could lead to broad-spectrum antiviral drugs.

Antimicrobial Agents: With the rise of drug-resistant bacteria and fungi, there is an urgent need for new antimicrobial drugs. nih.gov Quinazoline derivatives have demonstrated activity against various pathogens, including Mycobacterium tuberculosis and Acinetobacter baumannii. mdpi.com

Anti-inflammatory Drugs: The anti-inflammatory potential of quinazolines is another area of active investigation. By targeting key enzymes and signaling pathways involved in inflammation, these compounds could offer new treatments for chronic inflammatory diseases. mdpi.com

Neurodegenerative Diseases: Some quinazoline-based compounds have been investigated as inhibitors of enzymes like acetylcholinesterase, suggesting a potential role in the treatment of Alzheimer's disease. arabjchem.org

The exploration of these diverse applications relies on screening compound libraries against a wide array of biological targets to identify new leads for drug development.

Integration of Advanced Experimental and Computational Techniques

Modern drug discovery is increasingly driven by the synergy between advanced experimental and computational methods. The development of quinazoline-based drugs is no exception and stands to benefit significantly from these technologies. researchgate.net

Computational Chemistry and In Silico Screening: Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening are invaluable for predicting the biological activity of new compounds and optimizing their structures. researchgate.netnih.gov These methods allow researchers to screen vast virtual libraries of molecules to identify the most promising candidates for synthesis and testing, saving time and resources. researchgate.net Molecular docking, for instance, can predict how a molecule like this compound might bind to a target protein, providing insights for rational drug design. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for their biological activity against a specific target. This experimental approach is essential for identifying initial "hits" from large compound libraries, which can then be optimized through medicinal chemistry.

Structure-Based Drug Design: When the three-dimensional structure of a target protein is known, it can be used to design molecules that fit perfectly into its active site. researchgate.net This approach has been successfully used to develop highly selective quinazoline-based enzyme inhibitors.

The integration of these techniques creates a powerful drug discovery pipeline, accelerating the journey from a chemical concept to a potential clinical candidate.

Addressing Challenges in Quinazoline-Based Drug Development

Despite the immense potential of quinazoline derivatives, several challenges need to be addressed to translate them into successful clinical therapies.

Selectivity: Achieving high selectivity for the intended target while avoiding interaction with related proteins remains a significant hurdle. Poor selectivity can lead to off-target effects and toxicity. researchgate.net The development of more refined screening assays and computational models is crucial for predicting and minimizing these effects.

Drug Resistance: In cancer and infectious diseases, the development of resistance to treatment is a major problem. Future research must focus on designing quinazoline derivatives that can overcome known resistance mechanisms or that have novel mechanisms of action less prone to resistance. nih.gov

Synthesis and Scalability: While many synthetic routes to quinazolines exist, developing methods that are efficient, cost-effective, and scalable for large-scale production can be challenging. mdpi.comarkat-usa.org Green chemistry approaches and innovative catalytic methods are being explored to make the synthesis of these compounds more sustainable and commercially viable. mdpi.com

Pharmacokinetic Properties: Ensuring that a drug candidate has good absorption, distribution, metabolism, and excretion (ADME) properties is critical for its success. Many promising compounds fail in development due to poor pharmacokinetics. Early-stage evaluation of these properties is essential for selecting candidates with a higher probability of clinical success.

Overcoming these challenges will require a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, pharmacologists, and computational scientists. Continued innovation in these areas will be key to unlocking the full therapeutic potential of this compound and the broader class of quinazoline-based drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.